molecular formula C11H6BrF3N2O2 B13875039 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid CAS No. 497833-14-4

1-(2-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

Cat. No.: B13875039
CAS No.: 497833-14-4
M. Wt: 335.08 g/mol
InChI Key: YLCJJWOBRIKGPI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a trifluoromethyl group, and a pyrazole ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl ring followed by its attachment to the pyrazole core.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid exerts its effects is often related to its ability to interact with specific molecular targets. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid stands out due to its unique combination of functional groups. Similar compounds include:

    1-(2-Chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic Acid: Differing by the presence of a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic Acid: Differing in the position of the trifluoromethyl group.

Properties

CAS No.

497833-14-4

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6BrF3N2O2/c12-7-3-1-2-4-8(7)17-9(11(13,14)15)6(5-16-17)10(18)19/h1-5H,(H,18,19)

InChI Key

YLCJJWOBRIKGPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F)Br

Origin of Product

United States

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